Welcome to the BenchChem Online Store!
molecular formula C18H15NO2 B8799555 Methyl 3-methyl-2-phenylquinoline-4-carboxylate CAS No. 74960-43-3

Methyl 3-methyl-2-phenylquinoline-4-carboxylate

Cat. No. B8799555
M. Wt: 277.3 g/mol
InChI Key: PHIYOIHJCBWXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06613770B1

Procedure details

30 g (114 mmol) of 3-methyl-2-phenylquinoline-4-carboxylic acid (CAS [43071-45-0]) were suspended in 250 ml of dry CH2Cl2; 20 ml (230 mmol) of oxalyl chloride dissolved in 120 ml of CH2Cl2 were added dropwise and the reaction mixture was stirred at room temperature for 30 min. Two drops of DMF were added and the reaction was stirred for additional 30 min. The solvent was evaporated in vacuo to dryness, the residue was taken up with 100 ml of CH2Cl2 and 100 ml of MeOH, dissolved in 400 ml of CH2Cl2, were added dropwise. After stirring for 18 h the solvent was evaporated in vacuo to dryness, the residue was taken up with CH2Cl2 and washed with 1% NaHCO3; the organic layer was dried over anhydrous Na2SO4, filtered and evaporated in vacuo to dryness to yield 31.6 g of the title compound as a solid, which was used in the following reaction without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:4][C:5]2[C:10]([C:11]=1[C:12]([OH:14])=[O:13])=[CH:9][CH:8]=[CH:7][CH:6]=2.[C:21](Cl)(=O)C(Cl)=O>C(Cl)Cl.CN(C=O)C>[CH3:21][O:13][C:12]([C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[C:3]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:2]=1[CH3:1])=[O:14]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC=1C(=NC2=CC=CC=C2C1C(=O)O)C1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
the reaction was stirred for additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 400 ml of CH2Cl2
ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 18 h the solvent
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo to dryness
WASH
Type
WASH
Details
washed with 1% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=C(C(=NC2=CC=CC=C12)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.